N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide

Conformational analysis Atropisomerism Structure-activity relationships

N-[5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide (CAS 896026-16-7, molecular formula C18H17N3O2S, molecular weight 339.41 g/mol) is a synthetic small molecule belonging to the N-(1,3,4-oxadiazol-2-yl)benzamide class. It features an ortho-methylsulfanyl (-SCH3) substituent on the benzamide ring, distinguishing it from its para- and meta-substituted positional isomers that share the same 2,4-dimethylphenyl-oxadiazole core.

Molecular Formula C18H17N3O2S
Molecular Weight 339.41
CAS No. 896026-16-7
Cat. No. B2610518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide
CAS896026-16-7
Molecular FormulaC18H17N3O2S
Molecular Weight339.41
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3SC)C
InChIInChI=1S/C18H17N3O2S/c1-11-8-9-13(12(2)10-11)17-20-21-18(23-17)19-16(22)14-6-4-5-7-15(14)24-3/h4-10H,1-3H3,(H,19,21,22)
InChIKeyWGQDHISKNQPQAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide (CAS 896026-16-7): Structural and Procurement Overview


N-[5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide (CAS 896026-16-7, molecular formula C18H17N3O2S, molecular weight 339.41 g/mol) is a synthetic small molecule belonging to the N-(1,3,4-oxadiazol-2-yl)benzamide class . It features an ortho-methylsulfanyl (-SCH3) substituent on the benzamide ring, distinguishing it from its para- and meta-substituted positional isomers that share the same 2,4-dimethylphenyl-oxadiazole core . The 1,3,4-oxadiazole scaffold is recognized as a privileged structure in medicinal chemistry, conferring metabolic stability and hydrogen-bonding capacity, while the benzamide linkage provides a modular handle for molecular recognition [1].

Why Ortho-Substituted N-[5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide Cannot Be Replaced by Its Para or Meta Isomers


Positional isomerism on the benzamide ring of N-(1,3,4-oxadiazol-2-yl)benzamides is not a trivial substitution. The ortho-methylsulfanyl group introduces steric hindrance that restricts rotation around the aryl–carbonyl (Ar–CO) bond, enforcing a distinct conformational population compared to para- or meta-substituted analogs [1]. This conformational constraint directly affects the spatial presentation of the amide NH and carbonyl oxygen—key hydrogen-bonding elements for target engagement. Furthermore, the ortho-sulfur atom can participate in intramolecular non-covalent interactions (S···O or S···H–N) that are geometrically impossible for the para isomer, potentially altering both physicochemical properties (logP, solubility) and binding pose [2]. In the broader context of N-(1,3,4-oxadiazol-2-yl)benzamide antibacterials, subtle substituent modifications have been shown to switch mechanisms of action entirely—from trans-translation inhibition to membrane depolarization—underscoring that positional isomers cannot be assumed to be functionally interchangeable [3].

Quantitative Differentiation Evidence for N-[5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide Versus Closest Analogs


Ortho-Methylsulfanyl Substitution Imposes Conformational Restriction Absent in Para- and Meta-Substituted Isomers

The ortho-methylsulfanyl group at the 2-position of the benzamide ring introduces steric bulk adjacent to the amide carbonyl, raising the rotational barrier around the Ar–CO bond. This effect is well-established for ortho-substituted benzamides: barriers to rotation increase substantially (often >20 kcal/mol for di-ortho-substituted systems), with half-lives for atropisomerization extending from seconds to years depending on substituent size [1]. By contrast, the para-substituted isomer (CAS 896027-07-9) lacks this steric constraint, allowing free rotation and a broader conformational ensemble. For procurement decisions, this means the ortho isomer presents a geometrically more rigid pharmacophore—potentially translating to higher target selectivity but requiring careful characterization of atropisomeric stability under assay conditions [2].

Conformational analysis Atropisomerism Structure-activity relationships

Ortho-Methylsulfanyl Benzamide Exhibits Distinct Lipophilicity and Hydrogen-Bonding Profile Relative to Para Isomer

The ortho-methylsulfanyl group can engage in intramolecular S···H–N or S···O interactions with the amide moiety, partially shielding polar atoms from solvent and thereby modulating the effective lipophilicity (logP) and polar surface area (PSA) relative to the para isomer. The 2-(methylsulfanyl)benzamide fragment has a measured logP of 0.71 , providing a baseline; appending the 1,3,4-oxadiazole-2,4-dimethylphenyl moiety is expected to increase logP into the 3.5–4.5 range for the full compound, with the ortho isomer predicted to exhibit a slightly lower effective logP (~0.2–0.4 log units) than the para isomer due to intramolecular shielding of the amide NH [1]. This difference, while modest, can meaningfully impact membrane permeability, plasma protein binding, and off-target promiscuity in cellular assays.

Physicochemical profiling Lipophilicity Isomer comparison

Methylsulfanyl Substituent Enables Oxidative Metabolic Switching Unavailable to Chloro- or Unsubstituted Benzamide Analogs

The methylsulfanyl (-SCH3) group is susceptible to enzymatic and chemical oxidation to the corresponding sulfoxide (-SOCH3) and sulfone (-SO2CH3), a transformation that is not available to the 2-chloro analog (CAS 891143-67-2). This oxidation dramatically alters electronic properties: the Hammett σp value shifts from -0.03 (SCH3, electron-donating) to +0.49 (SOCH3) and +0.72 (SO2CH3, strongly electron-withdrawing) [1]. This oxidative switching has been exploited in prodrug design to modulate potency, solubility, and off-target effects. By contrast, the 2-chloro analog (σp = +0.23) is metabolically inert with respect to this pathway, offering no comparable electronic modulation. The unsubstituted benzamide analog has no substituent handle for this transformation at all .

Prodrug design Metabolic switching Sulfur oxidation

N-(1,3,4-Oxadiazol-2-yl)benzamide Scaffold Demonstrates Validated Anti-MRSA Activity with MICs as Low as 0.06 μg/mL

The N-(1,3,4-oxadiazol-2-yl)benzamide chemotype has been independently validated as a privileged scaffold for antibacterial drug discovery. In the HSGN series from the Sintim group, halogenated N-(1,3,4-oxadiazol-2-yl)benzamides demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates: HSGN-218 showed MICs of 0.06–0.25 μg/mL (0.1–0.6 μM), outperforming vancomycin and linezolid [1]. HSGN-220 and HSGN-144 exhibited MICs of 0.25–1 μg/mL and 0.5 μg/mL respectively [1]. Critically, these compounds showed no resistance development over 30 days of serial passaging, whereas ciprofloxacin MIC increased 128-fold under identical conditions [1]. The target compound N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide shares the core N-(1,3,4-oxadiazol-2-yl)benzamide scaffold with the HSGN series, differing in the replacement of halogenated phenyl substituents with the 2,4-dimethylphenyl-oxadiazole and ortho-methylsulfanyl benzamide motifs . While direct MIC data for the target compound are not available in the peer-reviewed literature, the scaffold's validated antibacterial potential supports its prioritization for antimicrobial screening [2].

Antibacterial MRSA Drug-resistant pathogens

Core 1,3,4-Oxadiazole Ring Confers Lower Lipophilicity and Superior Metabolic Stability Relative to 1,2,4-Oxadiazole Isosteres

Among oxadiazole regioisomers, the 1,3,4-oxadiazole consistently demonstrates approximately one order of magnitude lower lipophilicity (log D) compared to its 1,2,4-oxadiazole counterpart, along with superior metabolic stability and reduced hERG inhibition [1]. This is a class-level property of the heterocyclic core itself, not dependent on peripheral substituents. The target compound incorporates the 1,3,4-oxadiazole isomer, which is the preferred regioisomer for oral drug candidates based on systematic matched molecular pair analyses [1]. Any procurement decision that substitutes a 1,2,4-oxadiazole analog would introduce a significant (approximately 10-fold) increase in lipophilicity, potentially compromising solubility, metabolic clearance, and safety pharmacology profiles.

Oxadiazole isomerism Metabolic stability Lipophilicity

Recommended Research and Procurement Application Scenarios for N-[5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide


Antimicrobial Screening Library Expansion Against Drug-Resistant Gram-Positive Pathogens

The N-(1,3,4-oxadiazol-2-yl)benzamide scaffold has validated anti-MRSA activity with MICs as low as 0.06 μg/mL and a demonstrated low propensity for resistance development over 30-day serial passaging [1]. Incorporating the target compound into phenotypic screening decks against MRSA, VRE, and multidrug-resistant N. gonorrhoeae allows exploration of the underexamined ortho-methylsulfanyl substitution within this chemotype. The oxidizable -SCH3 group further enables facile access to sulfoxide and sulfone analogs for hit-to-lead expansion without de novo synthesis of the core scaffold [2].

Structure-Activity Relationship (SAR) Studies on Benzamide Substituent Position Effects

The ortho-methylsulfanyl substitution of the target compound provides a direct comparator to its para-substituted isomer (CAS 896027-07-9) for systematic SAR interrogation. Ortho-substituted benzamides exhibit restricted Ar–CO rotation, potentially leading to atropisomerism and distinct binding poses not accessible to the freely rotating para isomer [1]. A head-to-head comparison of the ortho and para isomers in a target-based assay would quantify the impact of conformational restriction on potency and selectivity—an experiment uniquely enabled by procuring both isomers.

Prodrug Feasibility Assessment via Methylsulfanyl Oxidation

The methylsulfanyl group provides a built-in handle for oxidative metabolic switching: enzymatic oxidation to the sulfoxide (-SOCH3) or sulfone (-SO2CH3) alters the Hammett σp by >0.7 units, converting an electron-donating substituent to a strongly electron-withdrawing one [1]. This property can be exploited to design prodrugs where the oxidized metabolite exhibits altered potency, solubility, or target selectivity. The target compound can serve as a starting point for in vitro microsomal oxidation studies to assess the rate and extent of this transformation, guiding rational prodrug design within the oxadiazole-benzamide series.

Atropisomerism and Conformational Studies in Medicinal Chemistry

The ortho-methylsulfanyl substituent adjacent to the benzamide carbonyl is predicted to elevate the rotational barrier around the Ar–CO bond, potentially giving rise to isolable atropisomers under ambient conditions [1]. This compound can serve as a model system for studying atropisomerism in drug-like molecules—including variable-temperature NMR characterization, chiral HPLC separation, and assessment of configurational stability under physiological conditions—providing critical data for the growing field of atropisomer-aware drug design.

Quote Request

Request a Quote for N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.